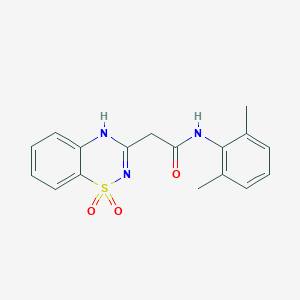

N-(2,6-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

N-(2,6-Dimethylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide is a synthetic acetamide derivative featuring a 2,6-dimethylphenyl group and a 1,1-dioxo-benzothiadiazin moiety. The benzothiadiazin ring, with its sulfone (dioxo) group, introduces unique electronic and steric properties that may enhance metabolic stability or target specificity compared to simpler acetamide analogs .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-6-5-7-12(2)17(11)19-16(21)10-15-18-13-8-3-4-9-14(13)24(22,23)20-15/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJABQOZHPAHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 951553-87-0

- Molecular Formula: C17H17N3O3S

- Molecular Weight: 343.40 g/mol

- SMILES Notation: O=C(Nc1c(C)cccc1C)CC1=Nc2ccccc2S(=O)(=O)N1

Anticonvulsant Activity

Research indicates that compounds related to this compound exhibit significant anticonvulsant properties. A study on substituted semicarbazones, which have structural similarities to this compound, demonstrated broad-spectrum anticonvulsant activity with minimal neurotoxicity and hepatotoxicity. Specifically, these compounds increased GABA levels significantly and inhibited GABA transaminase in vitro and ex vivo .

Antimicrobial Properties

The benzothiadiazine derivatives have been explored for their antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including those resistant to conventional treatments. The search for new antimicrobial agents is crucial due to the rise of multi-drug resistant pathogens .

Study 1: Anticonvulsant Efficacy

A study focused on the anticonvulsant activity of related compounds found that several derivatives exhibited potent effects in maximal electroshock tests. The most effective compound increased GABA levels by 118%, suggesting a mechanism that enhances inhibitory neurotransmission .

| Compound | GABA Level Increase (%) | Neurotoxicity | Hepatotoxicity |

|---|---|---|---|

| Compound 9 | 118 | None | None |

| Control | Baseline | Present | Present |

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of benzothiadiazine derivatives against Mycobacterium tuberculosis. The results indicated promising activity against resistant strains, highlighting the potential for developing new therapeutic agents from this class of compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s structure can be compared to related acetamides based on substituents attached to the nitrogen (N-aryl group) and the carbonyl-adjacent carbon (R-group).

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The target compound’s benzothiadiazin group may influence hydrogen-bonding networks. Analogous compounds like 26DMPMA form infinite N–H⋯O chains in the solid state, enhancing thermal stability . In contrast, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits N–H⋯N hydrogen bonds, forming 1-D chains along crystallographic axes .

- Planarity/Twist : The dichlorophenyl-thiazol derivative shows a 79.7° twist between aromatic rings, which may reduce π-π stacking interactions compared to the planar benzothiadiazin system in the target compound .

Key Differentiators of the Target Compound

Sulfone Group: The 1,1-dioxo-benzothiadiazin system increases polarity and oxidative stability compared to non-sulfonated analogs (e.g., 26DMPMA) .

Structural Rigidity: The fused benzothiadiazin ring may reduce conformational flexibility, improving target selectivity over flexible analogs like piperazino derivatives .

Synthonic Compatibility : The compound’s hydrogen-bonding capacity (amide N–H and sulfone O) could enhance crystal packing efficiency, aiding formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.